molecular formula C19H21NO3 B4319846 ETHYL 2-{4-[(4-ETHYLBENZOYL)AMINO]PHENYL}ACETATE

ETHYL 2-{4-[(4-ETHYLBENZOYL)AMINO]PHENYL}ACETATE

Cat. No.: B4319846
M. Wt: 311.4 g/mol
InChI Key: QPEPCXOWHGQMPS-UHFFFAOYSA-N
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Description

Ethyl {4-[(4-ethylbenzoyl)amino]phenyl}acetate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with both aromatic and ester functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{4-[(4-ETHYLBENZOYL)AMINO]PHENYL}ACETATE typically involves the esterification of 4-[(4-ethylbenzoyl)amino]phenylacetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl {4-[(4-ethylbenzoyl)amino]phenyl}acetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used, with common reagents being hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Hydrolysis: 4-[(4-ethylbenzoyl)amino]phenylacetic acid and ethanol.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Ethyl {4-[(4-ethylbenzoyl)amino]phenyl}acetate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 2-{4-[(4-ETHYLBENZOYL)AMINO]PHENYL}ACETATE involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets such as enzymes or receptors. The aromatic ring may also participate in π-π interactions with other aromatic systems, influencing its biological activity.

Comparison with Similar Compounds

Ethyl {4-[(4-ethylbenzoyl)amino]phenyl}acetate can be compared with other esters and aromatic compounds:

    Ethyl benzoate: Similar ester structure but lacks the amide and additional aromatic ring.

    Ethyl acetate: A simpler ester with no aromatic or amide groups.

    4-aminobenzoic acid esters: Share the amide group but differ in the ester and aromatic substitutions.

The uniqueness of ETHYL 2-{4-[(4-ETHYLBENZOYL)AMINO]PHENYL}ACETATE lies in its combination of ester, amide, and aromatic functionalities, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 2-[4-[(4-ethylbenzoyl)amino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-3-14-5-9-16(10-6-14)19(22)20-17-11-7-15(8-12-17)13-18(21)23-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEPCXOWHGQMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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